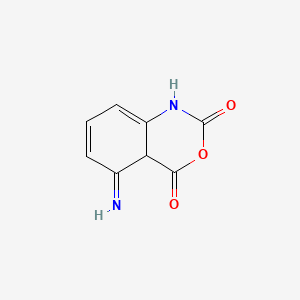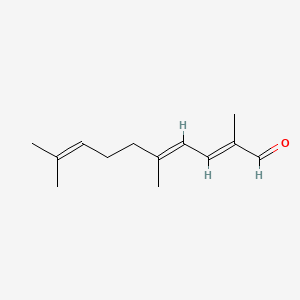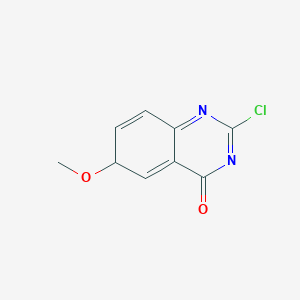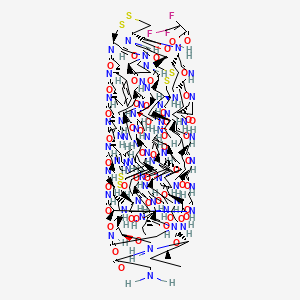
iBMA nBMA
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Isobornyl methacrylate (iBMA) and n-butyl methacrylate (nBMA) are methacrylate monomers widely used in various industrial applications. These compounds are known for their excellent properties, such as durability, UV resistance, and flexibility, making them valuable in the production of coatings, adhesives, and other materials .
准备方法
Synthetic Routes and Reaction Conditions
Isobornyl Methacrylate (iBMA): iBMA is synthesized through the esterification of methacrylic acid with isobornyl alcohol.
n-Butyl Methacrylate (nBMA): nBMA is produced by esterifying methacrylic acid with n-butanol.
Industrial Production Methods
Both iBMA and nBMA are produced on an industrial scale using similar esterification processes. The key difference lies in the choice of alcohol (isobornyl alcohol for iBMA and n-butanol for nBMA). The reactions are typically carried out in large reactors with continuous monitoring and control to ensure consistent product quality .
化学反应分析
Types of Reactions
Oxidation: Both iBMA and nBMA can undergo oxidation reactions, leading to the formation of corresponding carboxylic acids.
Reduction: These compounds can be reduced to their respective alcohols using reducing agents like lithium aluminum hydride.
Substitution: iBMA and nBMA can participate in substitution reactions, where the methacrylate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.
Substitution: Various nucleophiles, such as amines and thiols, can be used in substitution reactions.
Major Products
Oxidation: Methacrylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Functionalized methacrylate derivatives.
科学研究应用
Chemistry
iBMA and nBMA are used as monomers in the synthesis of polymers and copolymers. These polymers exhibit excellent mechanical properties and are used in coatings, adhesives, and sealants .
Biology
In biological research, iBMA and nBMA-based polymers are used in the development of drug delivery systems and tissue engineering scaffolds.
Medicine
Methacrylate-based polymers, including those derived from iBMA and nBMA, are used in medical devices, dental materials, and bone cements.
Industry
iBMA and nBMA are extensively used in the production of paints, coatings, and adhesives. Their excellent UV resistance and flexibility make them ideal for automotive coatings, exterior paints, and wood finishes .
作用机制
The mechanism of action of iBMA and nBMA involves their polymerization to form high-performance polymers. These monomers undergo free radical polymerization, initiated by heat or light, to form long polymer chains. The resulting polymers exhibit excellent mechanical properties, UV resistance, and durability .
相似化合物的比较
Similar Compounds
Methyl Methacrylate (MMA): MMA is a widely used methacrylate monomer with similar properties to iBMA and nBMA.
Ethyl Methacrylate (EMA): EMA is another methacrylate monomer with applications in coatings, adhesives, and medical devices.
2-Hydroxyethyl Methacrylate (HEMA): HEMA is used in the production of hydrogels and contact lenses due to its hydrophilic properties.
Uniqueness of iBMA and nBMA
iBMA and nBMA are unique due to their specific properties. iBMA offers excellent UV resistance and flexibility, making it ideal for outdoor applications. nBMA provides good solubility and adhesion properties, making it suitable for coatings and adhesives .
属性
分子式 |
C16H28O4 |
|---|---|
分子量 |
284.39 g/mol |
IUPAC 名称 |
butyl 2-methylprop-2-enoate;2-methylpropyl 2-methylprop-2-enoate |
InChI |
InChI=1S/2C8H14O2/c1-6(2)5-10-8(9)7(3)4;1-4-5-6-10-8(9)7(2)3/h6H,3,5H2,1-2,4H3;2,4-6H2,1,3H3 |
InChI 键 |
PDIBTOHRSUGROC-UHFFFAOYSA-N |
规范 SMILES |
CCCCOC(=O)C(=C)C.CC(C)COC(=O)C(=C)C |
相关CAS编号 |
9011-53-4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-[3-[[3-cyclopropyl-1-(2-fluoro-4-iodophenyl)-6,8-dimethyl-2,4,7-trioxo-4a,5,6,8a-tetrahydropyrido[2,3-d]pyrimidin-5-yl]amino]phenyl]acetamide](/img/structure/B12340548.png)
![5-[4-(s-Acetylthio)phenyl]-10,15,20-triphenyl porphine](/img/structure/B12340567.png)

![2-Amino-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylic acid](/img/structure/B12340578.png)

![[(E)-(3,3,3-trifluoro-2-oxopropylidene)amino]urea](/img/structure/B12340589.png)

![(2E)-2-[(4-chloro-3-nitrophenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B12340605.png)
![methyl N-[(2,6-difluorophenyl)methyl]-N'-nitrocarbamimidothioate](/img/structure/B12340614.png)


